molecular formula C17H27ClN2O9 B606651 Chloroacetamido-peg4-nhs ester CAS No. 1353011-95-6

Chloroacetamido-peg4-nhs ester

Katalognummer: B606651
CAS-Nummer: 1353011-95-6
Molekulargewicht: 438.86
InChI-Schlüssel: BPWFCYSNJLMFRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chloroacetamido-peg4-nhs ester is a polyethylene glycol (PEG) linker containing chloroacetamide and N-hydroxysuccinimide (NHS) ester functional groups. The chlorine atom in the chloroacetamide group is a good leaving group, making it suitable for substitution reactions. The NHS ester is an active ester that reacts with primary amines to form stable amide bonds. The PEG linker increases the hydrophilic properties of the compound in aqueous media .

Wirkmechanismus

Target of Action

Chloroacetamido-PEG4-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system . The compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein .

Mode of Action

The this compound contains chloroacetamide and NHS ester functional groups . The chlorine in the chloroacetamide group is a good leaving group and can undergo substitution reactions . The NHS ester is an active ester which reacts with primary amines to form stable amide bonds . These reactions allow the compound to link the E3 ubiquitin ligase ligand and the target protein ligand together in the PROTAC .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking an E3 ubiquitin ligase ligand with a target protein ligand, the PROTAC can cause the target protein to be ubiquitinated and subsequently degraded by the proteasome .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability, which could potentially enhance its bioavailability .

Result of Action

The primary result of the action of this compound is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the specific function of the target protein .

Action Environment

The action of this compound, as part of a PROTAC, takes place intracellularly . Environmental factors such as pH and the presence of other proteins can influence the compound’s action, efficacy, and stability . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chloroacetamido-peg4-nhs ester is synthesized through a series of chemical reactions involving the introduction of chloroacetamide and NHS ester functional groups onto a PEG backbone. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The final product is purified using techniques like column chromatography or recrystallization and is then characterized using analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Analyse Chemischer Reaktionen

Types of Reactions

Chloroacetamido-peg4-nhs ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chloroacetamido-peg4-nhs ester has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Chloroacetamido-peg4-nhs ester is unique due to its combination of chloroacetamide and NHS ester functional groups, along with the hydrophilic PEG linker. Similar compounds include:

These similar compounds differ in their leaving groups and reactivity, making this compound unique in its specific applications and reactivity profile.

Biologische Aktivität

Chloroacetamido-PEG4-NHS ester is a versatile compound widely used in bioconjugation and drug delivery applications. Its structure consists of a polyethylene glycol (PEG) spacer connected to a chloroacetamido group and an N-hydroxysuccinimide (NHS) ester. This configuration enhances solubility and reactivity, making it suitable for various biological applications.

  • Molecular Formula : C17_{17}H27_{27}ClN2_2O9_9
  • Molecular Weight : 438.14 g/mol
  • CAS Number : 1353011-95-6
  • Purity : ≥95%

The NHS ester reacts with primary amines to form stable amide bonds, which is essential in creating bioconjugates. The PEG spacer not only improves the solubility of the compound in aqueous environments but also reduces protein aggregation, facilitating better interaction with biological systems .

The mechanism by which this compound exerts its biological activity involves:

  • Reactivity : The NHS ester group is highly reactive towards primary amines, allowing for efficient conjugation to proteins, peptides, or other biomolecules.
  • Stability : The formation of amide bonds provides stability to the conjugates formed, which is crucial for therapeutic applications.
  • Solubility Enhancement : The PEG component increases the hydrophilicity of the conjugates, aiding in their solubility and bioavailability in biological systems .

Applications in Research and Medicine

This compound has been utilized in various fields, including:

  • Drug Delivery Systems : It serves as a linker in antibody-drug conjugates (ADCs), enhancing the delivery of cytotoxic agents to target cells while minimizing systemic toxicity.
  • Protein Labeling : The compound is employed for labeling proteins with fluorescent tags or other markers for imaging and tracking purposes in cellular studies.
  • Nanotechnology : It is used in the synthesis of nanoparticles for drug delivery, improving targeting and release profiles .

Case Studies and Research Findings

  • Antibody-Drug Conjugates (ADCs) :
    • A study demonstrated that ADCs utilizing this compound showed enhanced therapeutic efficacy against cancer cells due to improved targeting capabilities and reduced off-target effects. The incorporation of PEG facilitated a longer circulation time in vivo .
  • Protein Conjugation :
    • Research indicated that proteins modified with this compound exhibited increased solubility and stability. This modification was crucial for maintaining protein functionality during storage and application in therapeutic settings .
  • Nanoparticle Formulation :
    • In a formulation study, nanoparticles coated with this compound demonstrated improved drug loading capacity and release kinetics, making them suitable for sustained drug delivery applications .

Data Table: Comparison of Biological Activities

PropertyThis compoundOther PEG Linkers (e.g., TCO-PEG4-NHS)
Reactivity with AminesHighHigh
SolubilityExcellentExcellent
Stability of ConjugatesHighModerate
Application AreasADCs, Protein LabelingADCs, Protein Labeling
Typical UseDrug DeliveryImaging, Surface Modification

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-chloroacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWFCYSNJLMFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloroacetamido-peg4-nhs ester
Reactant of Route 2
Reactant of Route 2
Chloroacetamido-peg4-nhs ester
Reactant of Route 3
Reactant of Route 3
Chloroacetamido-peg4-nhs ester
Reactant of Route 4
Reactant of Route 4
Chloroacetamido-peg4-nhs ester
Reactant of Route 5
Reactant of Route 5
Chloroacetamido-peg4-nhs ester
Reactant of Route 6
Reactant of Route 6
Chloroacetamido-peg4-nhs ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.